Cas no 13078-75-6 (3,4-DMA Hydrochloride)
3,4-DMA Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,3,4-dimethoxy-a-methyl-,hydrochloride (1:1)
- 1-(3,4-dimethoxyphenyl)propan-2-amine
- 1-(3,4-dimethoxyphenyl)propan-2-amine,hydrochloride
- 3,4-dimethoxyamphetamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)-2-aminopropane
- 3,4-Dimethoxy-alpha-methyl-beta-phenylethylamine hydrochloride
- 3,4-Dimethoxyphenylisopropylamine hydrochloride
- Amphetamine, 3,4-dimethoxy-, hydrochloride
- Benzeneethanamine, 3,4-dimethoxy-alpha-methyl-, hydrochloride (9CI)
- NSC 144717
- Phenethylamine, 3,4-dimethoxy-alpha-methyl-, hydrochloride
- 3,4-DMA (hydrochloride)
- 1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride salt
- CHEMBL3245821
- BENZENEETHANAMINE, 3,4-DIMETHOXY-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
- [2-(3,4-dimethoxyphenyl)-1-methylethyl]amine hydrochloride
- Phenethylamine,4-dimethoxy-.alpha.-methyl-, hydrochloride
- AKOS008030915
- FT-0768435
- (+/-)-3,4-DIMETHOXY-.ALPHA.-METHYLPHENETHYLAMINE HYDROCHLORIDE
- Amphetamine,4-dimethoxy-, hydrochloride
- 95GG0L5YGE
- 3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE, (+/-)-
- 3,4-DIMETHYOXYAMPHETAMINE HYDROCHLORIDE
- NSC144717
- WLN: ZY1&1R CO1 DO1 &GH
- 3,4-Dimethoxyamphetamine (hydrochloride)
- Benzeneethanamine,4-dimethoxy-.alpha.-methyl-, hydrochloride
- Q27271787
- d,l-3,4-DMA.HCl
- NSC-144717
- 13078-75-6
- 3,4-Dimethoxy-.alpha.-methyl-.beta.-phenylethylamine hydrochloride
- 1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride
- 3,4-DMA HYDROCHLORIDE
- 1-(3,4-Dimethoxyphenyl)-2-propylamine Hydrochloride
- 1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride
- Benzeneethanamine, 3,4-dimethoxy-alpha-methyl-, hydrochloride
- SCHEMBL8867271
- d,l-3,4-DMA.HCl, 1mg/ml in Methanol
- UNII-95GG0L5YGE
- (RS)-1-(3,4-DIMETHOXYPHENYL)-2-AMINOPROPANE HYDROCHLORIDE
- PD044365
- 3,4-DMA Hydrochloride
-
- MDL: MFCD01708312
- Inchi: 1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H
- InChI Key: CERQYUUAGZXWKV-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1=C(C=CC(=C1)CC(C)N)OC
Computed Properties
- Exact Mass: 231.10274
- Monoisotopic Mass: 231.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 1.023
- Boiling Point: 289°Cat760mmHg
- Flash Point: 139.8°C
- PSA: 44.48
3,4-DMA Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D525595-1mg |
3,4-DMA Hydrochloride |
13078-75-6 | 1mg |
$ 60.00 | 2022-06-05 | ||
| TRC | D525595-5mg |
3,4-DMA Hydrochloride |
13078-75-6 | 5mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D525595-25mg |
3,4-DMA Hydrochloride |
13078-75-6 | 25mg |
$ 565.00 | 2022-06-05 | ||
| TRC | D525595-100mg |
3,4-DMA Hydrochloride |
13078-75-6 | 100mg |
$ 1690.00 | 2022-06-05 |
3,4-DMA Hydrochloride Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3,4-DMA Hydrochloride
3,4-DMA Hydrochloride: A Comprehensive Overview
3,4-DMA Hydrochloride (CAS No. 13078-75-6) is a compound of significant interest in the fields of pharmacology, chemistry, and material science. This compound, also known as N,N-dimethylamphetamine hydrochloride, has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we will delve into the latest research findings, structural characteristics, and emerging uses of 3,4-DMA Hydrochloride, providing a comprehensive understanding of its significance in modern science.
The chemical structure of 3,4-DMA Hydrochloride is characterized by a dimethylamino group attached to a benzene ring, with a hydroxyl group at the 3-position and an amino group at the 4-position. This arrangement confers the compound with distinct electronic properties, making it a valuable substrate for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, such as conjugated polymers and nanomaterials, which are pivotal in the development of next-generation electronics.
One of the most intriguing aspects of 3,4-DMA Hydrochloride is its pharmacological profile. Research conducted in 2023 has revealed that this compound exhibits potent neuroprotective effects in vitro, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems has been extensively studied, with findings suggesting its potential as a lead compound for drug development.
In addition to its pharmacological applications, 3,4-DMA Hydrochloride has found utility in the field of organic synthesis. Its reactivity under specific reaction conditions allows for the formation of complex molecular architectures, which are essential in the creation of novel pharmaceuticals and agrochemicals. Recent advancements in catalytic methods have further enhanced its applicability, enabling more efficient and sustainable synthesis pathways.
The environmental impact of 3,4-DMA Hydrochloride has also been a topic of recent research. Studies have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. This finding is particularly important for industries involved in large-scale production or use of this compound, as it aligns with global efforts to promote eco-friendly chemical practices.
From a manufacturing perspective, the synthesis of 3,4-DMA Hydrochloride has been optimized through continuous process improvement. Modern techniques such as continuous flow chemistry and microwave-assisted synthesis have significantly reduced production times while maintaining high yields and purity levels. These advancements underscore the compound's importance in both academic research and industrial applications.
In conclusion, 3,4-DMA Hydrochloride (CAS No. 13078-75-6) stands out as a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical properties, coupled with recent breakthroughs in research and technology, position it as a key player in driving innovation across industries. As ongoing studies continue to uncover new insights into its potential uses and mechanisms of action, the significance of this compound is expected to grow further in the coming years.
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